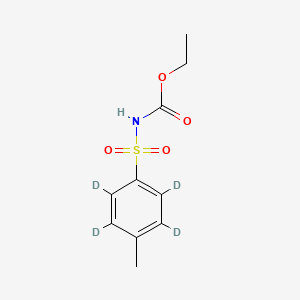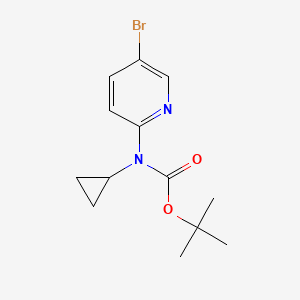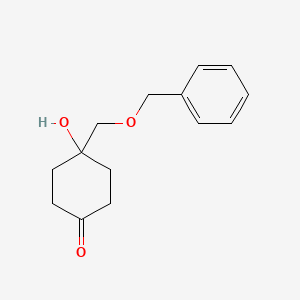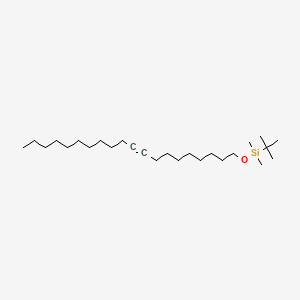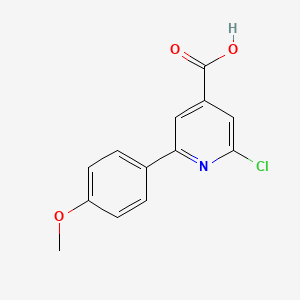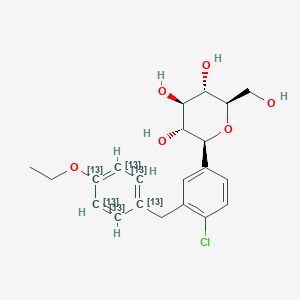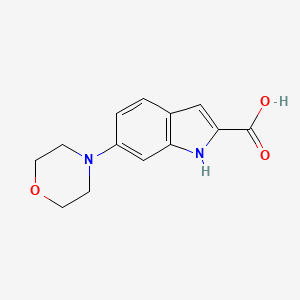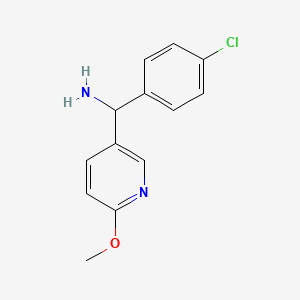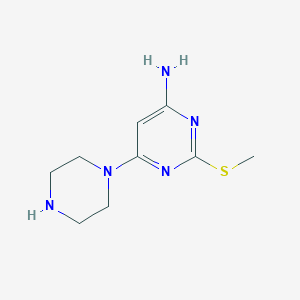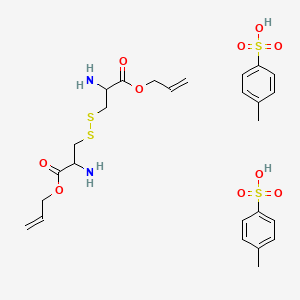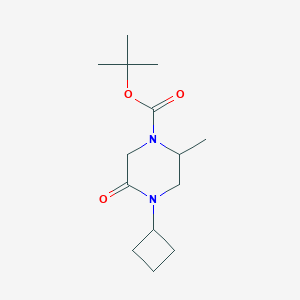
N-Dimethylmaprotilin Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dimethylmaprotilin Iodide is a chemical compound with the molecular formula C22H28IN and a molecular weight of 433.37 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol. This compound is primarily used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of N-Dimethylmaprotilin Iodide involves the reaction of maprotiline with methyl iodide. The reaction is typically carried out in an inert atmosphere at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
N-Dimethylmaprotilin Iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Dimethylmaprotilin Iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Research involving this compound includes studying its effects on biological systems and its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties and potential use in drug development.
Industry: This compound can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-Dimethylmaprotilin Iodide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
N-Dimethylmaprotilin Iodide can be compared with other similar compounds, such as:
Maprotiline: The parent compound from which this compound is derived.
N-Methylmaprotiline: A related compound with a similar structure but different functional groups.
N-Diethylmaprotiline: Another analog with different alkyl groups attached to the nitrogen atom.
Propriétés
Formule moléculaire |
C22H29IN+ |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
trimethyl-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]azanium;hydroiodide |
InChI |
InChI=1S/C22H28N.HI/c1-23(2,3)16-8-14-22-15-13-17(18-9-4-6-11-20(18)22)19-10-5-7-12-21(19)22;/h4-7,9-12,17H,8,13-16H2,1-3H3;1H/q+1; |
Clé InChI |
OWHRMJZSLIJEEY-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


